molecular formula C23H30O3 B12321030 7',11'-Dimethylspiro[oxolane-5,6'-pentacyclo[8.8.0.02,7.03,5.011,16]octadec-15-ene]-2,14'-dione

7',11'-Dimethylspiro[oxolane-5,6'-pentacyclo[8.8.0.02,7.03,5.011,16]octadec-15-ene]-2,14'-dione

Cat. No.: B12321030
M. Wt: 354.5 g/mol
InChI Key: DYIJDDWIJGVQBE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Demethylene Drospirenone typically involves the demethylation of drospirenone. One common method includes the use of a chromium-based oxidation process . The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of 6,7-Demethylene Drospirenone follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the compound. The use of advanced chromatographic techniques is common to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

6,7-Demethylene Drospirenone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Bromine, chlorine, iodine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones, while reduction can yield alcohols .

Scientific Research Applications

6,7-Demethylene Drospirenone is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 6,7-Demethylene Drospirenone involves its interaction with progesterone receptors. It acts as an agonist, mimicking the effects of natural progesterone. This interaction leads to the suppression of ovulation and regulation of menstrual cycles. The compound also exhibits antiandrogenic and antimineralocorticoid activities, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Demethylene Drospirenone is unique due to its specific structural modifications, which confer distinct pharmacological properties. Unlike drospirenone, it lacks the methyl groups at positions 6 and 7, which may influence its binding affinity and activity at progesterone receptors .

Properties

IUPAC Name

7',11'-dimethylspiro[oxolane-5,6'-pentacyclo[8.8.0.02,7.03,5.011,16]octadec-15-ene]-2,14'-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30O3/c1-21-8-5-14(24)11-13(21)3-4-15-17(21)6-9-22(2)20(15)16-12-18(16)23(22)10-7-19(25)26-23/h11,15-18,20H,3-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYIJDDWIJGVQBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2CCC4(C3C5CC5C46CCC(=O)O6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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